molecular formula C13H10N2O3 B11872468 Ethyl 7-cyano-3-oxo-2,3-dihydroisoquinoline-4-carboxylate

Ethyl 7-cyano-3-oxo-2,3-dihydroisoquinoline-4-carboxylate

Cat. No.: B11872468
M. Wt: 242.23 g/mol
InChI Key: DWPGUWUQFUOZPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-cyano-3-oxo-2,3-dihydroisoquinoline-4-carboxylate is a high-value dihydroisoquinoline derivative offered as a building block for pharmaceutical research and development. This compound features a 3-oxo-2,3-dihydroisoquinoline core, a privileged structure in medicinal chemistry that is present in numerous natural products and approved drugs targeting a diverse range of health conditions . The molecular scaffold is of significant interest for constructing bioactive molecules, including inhibitors of various disease targets . The specific pattern of substituents on this core structure, including the 7-cyano group and the ethyl-4-carboxylate, makes it a versatile intermediate for further synthetic elaboration in drug discovery campaigns . Researchers utilize this compound in the exploration of new therapeutic agents, leveraging its potential as a key precursor for the synthesis of more complex molecules. Dihydroisoquinolines (DHISQs) are recognized for their broad medicinal and pharmaceutical applications, serving as core structures in compounds investigated as c-Jun N-terminal kinases 3 (JNK3) inhibitors, protein arginine methyltransferase 5 (PRMT5) inhibitors, and enhancers of zeste homolog 2 (EZH2) inhibitors . Furthermore, the broader class of isoquinolin-1(2H)-one derivatives, to which this compound is related, has been reported to exhibit various biological activities, including antimicrobial and antifungal properties . The compound is supplied with a documented purity of 95% and is packaged in 1g quantities. It is intended for research applications only and is not for diagnostic or therapeutic use. Handle with care in a appropriately controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

ethyl 7-cyano-3-oxo-2H-isoquinoline-4-carboxylate

InChI

InChI=1S/C13H10N2O3/c1-2-18-13(17)11-10-4-3-8(6-14)5-9(10)7-15-12(11)16/h3-5,7H,2H2,1H3,(H,15,16)

InChI Key

DWPGUWUQFUOZPU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC(=CC2=CNC1=O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-cyano-3-oxo-2,3-dihydroisoquinoline-4-carboxylate typically involves the reaction of isoquinoline derivatives with ethyl cyanoacetate under specific conditions. One common method includes the use of a base such as sodium ethoxide in ethanol, which facilitates the nucleophilic addition of the cyano group to the isoquinoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-cyano-3-oxo-2,3-dihydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl 7-cyano-3-oxo-2,3-dihydroisoquinoline-4-carboxylate is a chemical compound with a specific structure and several potential applications . Here's a detailed overview based on available scientific literature:

Basic Information

  • Chemical Structure: It is a derivative of dihydroisoquinoline with a cyano group and an ester moiety .
  • CAS Number: 125996-72-7 .
  • Molecular Formula: C13H10N2O3 .
  • Molecular Weight: 242.23 .

Synthesis

  • The synthesis of ethyl 3-hydroxyisoquinoline-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions.
  • One common method involves the reaction of 3-hydroxybenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization and esterification.

Potential Applications

While the provided search results do not offer explicit applications of this compound, they do shed light on related compounds and their uses, suggesting potential avenues for this specific molecule:

  • Antimicrobial Activity: Some quinoline derivatives, which share a structural similarity, have demonstrated significant antimicrobial activity against various microorganisms .
  • Anticancer Activity: Research on related compounds like quinoline-3-carboxylic acid derivatives has shown potential anticancer effects against breast cancer cell lines .
  • Pharmaceutical Research: Isoquinoline derivatives, in general, are frequently explored in pharmaceutical research for various therapeutic applications .

Reactions

  • Oxidation: The hydroxyl group can be oxidized to form a ketone.
  • Reduction: The ester group can be reduced to an alcohol.
  • Substitution: The hydroxyl group can be substituted with other functional groups.

Comparison with Similar Compounds

  • Similar Compounds:
    • Ethyl 4-hydroxyisoquinoline-3-carboxylate
    • Ethyl 5-hydroxyisoquinoline-4-carboxylate
    • Ethyl 6-hydroxyisoquinoline-4-carboxylate
  • Ethyl 3-oxo-2,3-dihydroisoquinoline-4-carboxylate is unique due to its specific substitution pattern on the isoquinoline ring. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds.

Mechanism of Action

The mechanism of action of Ethyl 7-cyano-3-oxo-2,3-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets. The cyano group and the isoquinoline ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure is closely related to 4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives, which are well-documented in medicinal chemistry. Key analogs include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight LogP (Estimated) Key References
Ethyl 7-methyl-4-oxo-1H-quinoline-3-carboxylate Methyl (7), Ester (4), Ketone (4) C₁₃H₁₃NO₃ 231.25 2.01
Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Br (6), F (8) C₁₂H₁₀BrFNO₃ 330.12 ~2.5
Ethyl 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate CF₃ (7) C₁₃H₁₁F₃NO₃ 302.23 ~2.8
Target Compound CN (7), Dihydroisoquinoline core C₁₃H₁₁N₂O₃ 259.25* ~1.8–2.2* N/A

*Note: Values marked with * are estimated based on structural analogs.

Key Observations:

Electron-Withdrawing Groups (EWGs): The cyano group (-CN) at position 7 in the target compound is more polar than methyl (-CH₃) or trifluoromethyl (-CF₃) groups, likely reducing LogP compared to Ethyl 7-methyl-4-oxo-1H-quinoline-3-carboxylate (LogP = 2.01) and Ethyl 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate (LogP ~2.8) .

Saturation and Conjugation: The 2,3-dihydroisoquinoline core introduces partial saturation, reducing aromaticity compared to fully unsaturated quinolines. This may decrease π-stacking interactions but improve solubility due to reduced planarity .

Ester vs.

Crystallographic and Intermolecular Interactions

  • Hydrogen Bonding: The ketone (=O) and ester carbonyl groups can act as hydrogen-bond acceptors, while the dihydroisoquinoline NH (position 1) may serve as a donor. Such interactions are critical in crystal packing and supramolecular assembly .
  • Ring Puckering: The dihydroisoquinoline core may adopt non-planar conformations, quantified using puckering coordinates as described by Cremer and Pople .

Biological Activity

Ethyl 7-cyano-3-oxo-2,3-dihydroisoquinoline-4-carboxylate (CAS Number: 125996-72-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, antioxidant effects, and interactions with various biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C13H10N2O3C_{13}H_{10}N_{2}O_{3}. The compound features a dihydroisoquinoline core, which is known for its diverse biological activities.

PropertyValue
CAS Number125996-72-7
Molecular FormulaC13H10N2O3
SynonymsEthyl 7-cyano-3-oxo...

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable investigation involved the evaluation of its sodium salt against Ehrlich ascites carcinoma (EAC) cells in vivo. The results indicated that the compound exhibited significant chemopreventive and chemotherapeutic effects.

Key Findings:

  • Apoptotic Effects : The sodium salt of the compound increased the expression of caspase 3 while reducing osteopontin levels, both markers associated with apoptosis in cancer cells .
  • Histopathological Improvements : Treatment led to improved conditions in liver and kidney tissues without adverse effects, suggesting a favorable safety profile .
  • Volume and Cell Count Reduction : There was a notable reduction in EAC cell volume and count post-treatment, indicating effective tumor suppression .

Antioxidant Properties

In addition to anticancer effects, this compound has demonstrated antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer.

The compound's antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage.

Interaction with Biological Targets

The compound's interactions with specific biological targets have been investigated through molecular docking studies. These studies suggest that this compound can effectively bind to key receptors involved in cancer progression.

Notable Interactions:

  • Caspase 3 : A critical enzyme in the apoptotic pathway.
  • Osteopontin : A glycoprotein involved in tumor progression and metastasis.

Case Studies

Several case studies have documented the therapeutic potential of compounds related to Ethyl 7-cyano derivatives:

  • Study on EAC Cells : Demonstrated significant reduction in tumor size and cell viability when treated with the sodium salt of Ethyl 7-cyano derivatives .
  • Comparative Analysis : Other quinoline derivatives were tested alongside Ethyl 7-cyano compounds, revealing superior activity against various cancer cell lines.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing Ethyl 7-cyano-3-oxo-2,3-dihydroisoquinoline-4-carboxylate?

  • The compound can be synthesized via cyclocondensation reactions using substituted anilines and triethyl methanetricarboxylate under controlled conditions. Key steps involve optimizing reaction temperature, solvent polarity, and catalyst selection to favor the formation of the dihydroisoquinoline core. Ethylation reactions require precise regioselectivity control, as competing pathways may yield by-products (e.g., tricyclic derivatives) .

Q. How is the compound structurally characterized post-synthesis?

  • Characterization involves multinuclear NMR (¹H, ¹³C) to confirm substituent positions, IR spectroscopy to identify functional groups (e.g., carbonyl at ~1700 cm⁻¹), and mass spectrometry for molecular weight validation. Elemental analysis ensures purity. For crystallographic confirmation, single-crystal X-ray diffraction (SHELXL refinement) resolves bond lengths, angles, and intermolecular interactions .

Q. What analytical techniques are used to assess purity and by-product formation?

  • High-performance liquid chromatography (HPLC) is critical for detecting impurities (e.g., regioisomers or unreacted intermediates). For example, admixtures as low as 2.4–5.6% can arise from hydration side reactions, necessitating "green chemistry" adaptations (e.g., anhydrous conditions) for industrial scalability .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in synthesizing derivatives of this compound?

  • Regioselectivity in ethylation or cyclization steps is highly solvent- and temperature-dependent. For instance, polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the 4-position, while steric hindrance from substituents (e.g., cyano groups) directs reactivity. Evidence from analogous quinolines shows that optimizing stoichiometry and reaction time minimizes by-products (e.g., tricyclic thiazeto-quinolines) .

Q. What computational strategies predict hydrogen bonding and crystal packing in this compound?

  • Graph set analysis (Etter’s formalism) maps hydrogen-bonding patterns (e.g., C—H⋯O/Cl interactions), while the Cambridge Structural Database (CSD) provides benchmarks for torsion angles and ring puckering. Software like SHELXD and SHELXE aids in resolving high-resolution or twinned data, critical for understanding supramolecular assembly .

Q. How can conflicting crystallographic data (e.g., disorder, twinning) be resolved during structural analysis?

  • Multi-solution algorithms in SHELXD identify probable space groups, and refinement with SHELXL incorporates restraints for disordered atoms. Validation tools in the CSD check geometric outliers, while Hirshfeld surface analysis quantifies intermolecular interactions to resolve packing ambiguities .

Q. What methodological approaches evaluate the bioactivity of derivatives of this compound?

  • Antimicrobial activity is assessed via in vitro assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans), with MIC (minimum inhibitory concentration) values determining efficacy. Structure-activity relationships (SAR) correlate substituent effects (e.g., electron-withdrawing cyano groups) with bioactivity trends .

Q. How does the cyano group at position 7 influence electronic properties and reactivity?

  • The cyano group’s strong electron-withdrawing nature reduces electron density on the isoquinoline ring, enhancing electrophilic substitution at the 5-position. Computational studies (e.g., DFT) reveal its impact on frontier molecular orbitals, affecting redox behavior and nucleophilic attack susceptibility. This electronic modulation is critical for designing derivatives with tailored reactivity .

Methodological Notes

  • Crystallography : Use SHELX programs for structure solution and refinement. Validate geometric parameters against CSD entries to ensure accuracy .
  • Synthesis Optimization : Monitor reaction progress via TLC and adjust pH to suppress hydrolysis of the ester group. Anhydrous conditions are essential to prevent hydration by-products .
  • Bioactivity Screening : Employ standardized CLSI (Clinical and Laboratory Standards Institute) protocols for reproducibility. Include positive controls (e.g., ciprofloxacin) for comparative analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.